3-Fluoro-4-methoxyphenol
Overview
Description
3-Fluoro-4-methoxyphenol is an organic compound with the molecular formula C7H7FO2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methoxy group at the fourth position.
Mechanism of Action
Target of Action
Methoxyphenolic compounds, which include 3-fluoro-4-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells . They interact with various cytokines and pro-inflammatory proteins, such as TNF-α, IL-6, IL-8, CCL2, CCL5, CCL7, and ICAM-1 .
Mode of Action
Methoxyphenols, in general, have been shown to inhibit the expression of various inflammatory mediators, including ccl2, ccl5, il-6, il-8, icam-1, mif, cxcl1, cxcl10, and serpin e1 . This suggests that this compound may interact with its targets to modulate their activity, leading to a decrease in the production of these inflammatory mediators .
Biochemical Pathways
It is known that fluoroorganic compounds can be metabolized by microorganisms, impacting the environment and the production of fine chemicals . The metabolism of these compounds can lead to the generation of toxic compounds of environmental concern, yet similar biotransformations can yield difficult-to-synthesize products and intermediates .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Methoxyphenols have been shown to demonstrate anti-inflammatory activity in human airway cells . More potent compounds that act via similar mechanisms may have therapeutic potential as novel anti-inflammatory agents .
Action Environment
It is known that the microbial metabolism of organofluorines has a dual importance: identifying the catabolic products of fluorinated compounds present in the environment as the result of human activities and in the development of biotechnological processes for the incorporation of fluorine into industrially or pharmaceutically important organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorine atom onto a methoxyphenol precursor. One common method is the reaction of 3-fluoroanisole with phenol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases, such as sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-Fluoro-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.
Comparison with Similar Compounds
3-Fluoroanisole: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methoxyphenol: Lacks the fluorine atom, which affects its chemical properties and reactivity.
3-Fluoro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-4-methoxyphenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenol ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECFXMTZQZHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562712 | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-11-9 | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.